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N-lauroyl-1-deoxysphingosine (M18 Documentation Hub

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  • Product: N-lauroyl-1-deoxysphingosine (M18
  • CAS: 1246298-54-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Biological Mechanism of N-lauroyl-1-deoxysphingosine (C12-1-deoxyCer) in Apoptosis

Executive Summary N-lauroyl-1-deoxysphingosine (d18:1/12:0), commonly referred to as C12-1-deoxyceramide, represents a distinct class of "dead-end" sphingolipids. Unlike canonical ceramides, these molecules lack the C1-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-lauroyl-1-deoxysphingosine (d18:1/12:0), commonly referred to as C12-1-deoxyceramide, represents a distinct class of "dead-end" sphingolipids. Unlike canonical ceramides, these molecules lack the C1-hydroxyl group, a structural omission that renders them metabolically refractory. They cannot be converted into complex sphingolipids (sphingomyelins, glycosphingolipids) nor degraded via the sphingosine-1-phosphate (S1P) pathway.

This guide details the biological mechanisms by which this lipid accumulation drives apoptosis, specifically through mitochondrial dysfunction and cytoskeletal collapse. It serves as a blueprint for researchers investigating Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and diabetic neuropathy, providing validated protocols for synthesizing, delivering, and assaying the toxicity of this atypical lipid.

Molecular Identity & The "Dead-End" Hypothesis

To understand the apoptotic potency of N-lauroyl-1-deoxysphingosine, one must first distinguish its biosynthesis from canonical sphingolipids.

Biosynthetic Divergence

Canonical sphingolipid synthesis begins with Serine Palmitoyltransferase (SPT) condensing Palmitoyl-CoA with L-Serine . However, under specific pathological conditions (e.g., SPTLC1 mutations in HSAN1) or substrate imbalances, SPT promiscuously condenses Palmitoyl-CoA with L-Alanine .

  • Canonical: Palmitoyl-CoA + Serine

    
     3-ketosphinganine 
    
    
    
    Sphinganine
    
    
    Ceramide.
  • Deoxy Pathway: Palmitoyl-CoA + Alanine

    
     1-deoxysphinganine 
    
    
    
    1-deoxyceramide .
Structural Consequence

The substitution of alanine eliminates the hydroxymethyl group at the C1 position.

  • No Phosphorylation: Without the C1-OH, sphingosine kinases cannot phosphorylate it. There is no "exit route" via S1P lyase.

  • No Headgroup Attachment: Phosphocholine or sugar headgroups cannot be attached.

  • Result: The lipid is trapped. It accumulates in the ER and mitochondria, reaching cytotoxic thresholds.

Visualization: The Metabolic Cul-de-Sac

The following diagram illustrates the divergence that creates the "dead-end" lipid.

Biosynthesis cluster_inputs Substrates PalCoA Palmitoyl-CoA SPT SPT (Enzyme) PalCoA->SPT Serine L-Serine Serine->SPT Alanine L-Alanine Alanine->SPT Canonical_Path 3-Ketosphinganine (Canonical Precursor) SPT->Canonical_Path Normal Deoxy_Path 1-deoxysphinganine (Atypical Precursor) SPT->Deoxy_Path Pathological Ceramide Ceramide (Can be metabolized) Canonical_Path->Ceramide DeoxyCer N-lauroyl-1-deoxyCer (DEAD END) Deoxy_Path->DeoxyCer ComplexSL Sphingomyelin / Glycosphingolipids Ceramide->ComplexSL S1P S1P -> Degradation Ceramide->S1P DeoxyCer->ComplexSL Blocked (No C1-OH) DeoxyCer->S1P Blocked (No C1-OH)

Figure 1: The biosynthetic divergence illustrating why 1-deoxyceramides cannot be metabolized, leading to intracellular accumulation.

Mechanisms of Apoptosis

N-lauroyl-1-deoxysphingosine induces apoptosis primarily through mitochondrial toxicity and cytoskeletal disruption. Unlike canonical ceramides which often act as signaling molecules on specific receptors (e.g., PP2A), 1-deoxyceramides act largely through biophysical alteration of organelle membranes.

Mitochondrial Dysfunction (The Primary Driver)

Research indicates that 1-deoxysphingolipids are hydrophobic enough to permeate mitochondrial membranes but lack the amphipathic balance of normal ceramides.

  • Localization: Upon cellular entry, N-lauroyl-1-deoxysphingosine rapidly partitions into the mitochondria.

  • MOMP Induction: It induces Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Bioenergetic Collapse: This leads to a loss of mitochondrial membrane potential (

    
    ), uncoupling of oxidative phosphorylation, and ATP depletion.
    
  • ROS Generation: The disruption of the electron transport chain increases Reactive Oxygen Species (ROS) production, creating a feed-forward apoptotic loop.

Cytoskeletal Disruption

A unique feature of 1-deoxysphingolipids is their effect on the cytoskeleton, particularly in neuronal cells (relevant to HSAN1).

  • Actin Depolymerization: High concentrations cause the retraction of stress fibers and neurites.

  • Mechanism: Likely mediated through the inactivation of Rho-GTPases (Rac1/Cdc42) downstream of membrane perturbation.

Signaling Cascade

While they do not bind canonical targets, the cellular stress response activates:

  • JNK Pathway: c-Jun N-terminal Kinase phosphorylation is a hallmark of 1-deoxyCer toxicity.

  • Caspase Activation: Final execution occurs via Caspase-3/7 cleavage.

Experimental Protocols

To study N-lauroyl-1-deoxysphingosine, researchers must overcome its extreme hydrophobicity. Standard solvent delivery (DMSO/Ethanol) is often insufficient and causes precipitation. BSA-complexing is the gold standard.

Protocol A: Preparation of BSA-Conjugated Lipid

Context: Ensures bioavailability and physiological delivery.

  • Aliquot: Transfer the required amount of N-lauroyl-1-deoxysphingosine (in chloroform/methanol) to a glass vial.

  • Dry: Evaporate solvent under a stream of nitrogen gas.

  • Resuspend: Add ethanol to the dried lipid to create a concentrated stock (e.g., 10 mM). Vortex and heat at 37°C until clear.

  • Complex: Prepare a 0.34 mg/mL fatty-acid-free BSA solution in PBS. While vortexing the BSA solution, slowly add the lipid-ethanol stock to achieve the final desired concentration.

    • Note: The final ethanol concentration should be <1%.

  • Equilibrate: Incubate at 37°C for 30 minutes to allow lipid-BSA binding.

Protocol B: Mitochondrial Membrane Potential Assay (JC-1)

Context: Validates the mitochondrial mechanism of action.

  • Seed Cells: Plate HEK293 or neuronal cells (e.g., 10,000/well) in 96-well plates.

  • Treat: Add BSA-conjugated N-lauroyl-1-deoxysphingosine (0.1 - 5 µM) for 12-24 hours. Include a BSA-only vehicle control.

  • Stain: Add JC-1 dye (final 2 µM) and incubate for 20 mins at 37°C.

  • Wash: Wash twice with PBS.

  • Measure: Read fluorescence.

    • Red (Aggregate): Healthy mitochondria (Ex 535 / Em 590).

    • Green (Monomer): Depolarized mitochondria (Ex 485 / Em 530).

  • Analysis: A decrease in the Red/Green ratio indicates apoptosis.

Protocol C: Lipidomics Verification

Context: Confirming intracellular accumulation.

  • Extraction: Perform Bligh & Dyer extraction on cell pellets.

  • Internal Standard: Spike with C17-1-deoxyceramide (synthetic standard).

  • LC-MS/MS: Analyze using C18 column separation.

    • Target MRM: Monitor transition

      
       522.5 
      
      
      
      282.3 (for d18:1/12:0, assuming protonated adduct).
    • Validation: Ensure the peak separates from canonical C12-ceramide (which has +16 Da mass).

Data Summary & Comparative Potency

The following table summarizes the comparative toxicity of sphingolipids, highlighting the enhanced potency of the deoxy-variants due to metabolic stability.

Lipid SpeciesMetabolic FatePrimary Toxicity MechanismTypical IC50 (HEK293)
C12-Ceramide (Canonical) Converted to C12-SM or C12-GlcCerPP2A activation / ER Stress> 10 µM
N-lauroyl-1-deoxyCer Accumulates (Unmetabolizable) Mitochondrial Depolarization 0.5 - 2 µM
Sphinganine Acylated to DihydroceramideWeakly cytotoxic> 20 µM
1-Deoxysphinganine Acylated to 1-deoxyCerPrecursor to toxic metabolite1 - 3 µM

Visualization: The Apoptotic Cascade

Apoptosis_Mechanism DeoxyCer N-lauroyl-1-deoxyCer (Intracellular Accumulation) Mito Mitochondrial Enrichment DeoxyCer->Mito MOMP MOMP (Outer Membrane Permeabilization) Mito->MOMP DeltaPsi Loss of Membrane Potential (ΔΨm) MOMP->DeltaPsi CytoC Cytochrome C Release MOMP->CytoC ROS ROS Production DeltaPsi->ROS ROS->MOMP Feedback Loop Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 2: The signaling cascade triggered by N-lauroyl-1-deoxysphingosine, leading to irreversible cell death.

References

  • Penno, A., et al. (2010). "Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids." Journal of Biological Chemistry.

    • Seminal paper identifying 1-deoxysphingolipids as the cause of HSAN1 and establishing their cytotoxicity.
  • Zuellig, R. A., et al. (2014). "Deoxysphingolipids, a novel class of atypical sphingolipids, are elevated in diabetes and cytotoxic to beta-cells." Diabetes.

    • Demonstrates the mitochondrial mechanism of toxicity in the context of diabetes.
  • Gable, K., et al. (2010). "Neuropathy target esterase protects against cytotoxicity of 1-deoxysphingolipids." Nature Chemical Biology.

    • Explores the metabolic handling and toxic thresholds of these lipids.
  • Alecu, I., et al. (2017). "1-Deoxysphingolipids—The silent partners of sphingolipid metabolism." Journal of Lipid Research.

    • Comprehensive review of the structural biology and analytical detection methods.
Exploratory

Technical Guide: N-Lauroyl-1-Deoxysphingosine (m18) in Diabetic Neuropathy

Topic: Role of N-lauroyl-1-deoxysphingosine (m18) in Diabetic Neuropathy Content Type: Technical Whitepaper / Experimental Guide Audience: Drug Discovery Scientists, Lipidomics Researchers, Neurobiologists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-lauroyl-1-deoxysphingosine (m18) in Diabetic Neuropathy Content Type: Technical Whitepaper / Experimental Guide Audience: Drug Discovery Scientists, Lipidomics Researchers, Neurobiologists

Executive Summary

Diabetic Neuropathy (DN) has traditionally been viewed through the lens of glucotoxicity and microvascular impairment. However, recent lipidomic breakthroughs have identified a distinct, parallel pathogenic pathway: the accumulation of non-canonical, neurotoxic sphingolipids known as 1-deoxysphingolipids (1-deoxySLs) .

Among these, N-lauroyl-1-deoxysphingosine (C12-1-deoxyCeramide) serves as a critical specific molecular species—both as a potent endogenous toxin and a standardized experimental tool for modeling sensory neuron degeneration. This guide dissects the biochemistry of the "m18" sphingoid base, delineates the mechanism of axonal toxicity, and provides validated protocols for its quantification and use in phenotypic screening.

Biochemical Identity: The "m18" Anomaly

The Alanine Trap

Canonical sphingolipid biosynthesis relies on the condensation of L-Serine and Palmitoyl-CoA by Serine Palmitoyltransferase (SPT). In Type 2 Diabetes (T2DM), metabolic dysregulation leads to elevated plasma Alanine and decreased Serine.

SPT, displaying substrate promiscuity, substitutes Alanine for Serine. This reaction yields 1-deoxysphinganine , which lacks the C1-hydroxyl group essential for canonical metabolism.

  • Canonical Base (d18:1): Sphingosine (dihydroxy, 18 carbons). Can be phosphorylated to S1P (pro-survival).

  • Non-Canonical Base (m18:1): 1-Deoxysphingosine (monohydroxy, 18 carbons). Cannot be phosphorylated.

N-Lauroyl-1-Deoxysphingosine Structure

The "m18" base is N-acylated by Ceramide Synthases (CerS). While various chain lengths exist (C16, C24), the N-lauroyl (C12) species is frequently utilized in research due to its enhanced membrane permeability and rapid induction of neurotoxicity in in vitro models.

Chemical Definition:

  • Base: 1-deoxysphingosine (m18:1)

  • N-Acyl Chain: Lauric Acid (C12:0)

  • Key Feature: Hydrophobic, metabolic "dead-end" (cannot be degraded by S1P lyase).

Mechanism of Action: Neurotoxicity

The accumulation of N-lauroyl-1-deoxysphingosine drives a distinct "die-back" neuropathy, primarily affecting small-fiber sensory neurons (DRG).

Mitochondrial Uncoupling & Fragmentation

Unlike canonical ceramides which may induce apoptosis via Bcl-2 family modulation, 1-deoxySLs act directly on the mitochondria.

  • Disruption: They integrate into the mitochondrial membrane, altering biophysical properties.

  • Effect: Loss of membrane potential (

    
    ), ROS generation, and rapid fragmentation of the mitochondrial network.
    
Cytoskeletal Destabilization

The "m18" species interferes with the stability of the axonal cytoskeleton.

  • Actin/Tubulin: Treatment leads to neurite retraction and growth cone collapse within hours.

  • Transport: Axonal transport of mitochondria is stalled, leading to energy depletion at the distal nerve terminal (dying back).

Pathway Visualization

DeoxySL_Pathology cluster_synthesis Biosynthesis (The Alanine Trap) cluster_toxicity Neurotoxic Cascade SPT SPT Enzyme (Promiscuity) DeoxySA 1-Deoxysphinganine (m18:0) SPT->DeoxySA Condensation Alanine L-Alanine (High in T2DM) Alanine->SPT Palmitoyl Palmitoyl-CoA Palmitoyl->SPT DeoxySO 1-Deoxysphingosine (m18:1) DeoxySA->DeoxySO Desaturation C12Deoxy N-Lauroyl-1-Deoxysphingosine (C12-deoxyCer) DeoxySO->C12Deoxy N-Acylation (CerS) NoPhos Cannot be Phosphorylated (No Degradation) C12Deoxy->NoPhos Lacks C1-OH Mito Mitochondrial Fragmentation C12Deoxy->Mito Membrane Insertion Cyto Cytoskeletal Collapse C12Deoxy->Cyto Signaling Interference NoPhos->C12Deoxy Accumulation Neuropathy Sensory Neuropathy (Axonal Die-Back) Mito->Neuropathy Cyto->Neuropathy

Figure 1: The biosynthetic origin and neurotoxic cascade of N-lauroyl-1-deoxysphingosine in diabetic neuropathy.

Experimental Protocols

Protocol A: In Vitro Neurotoxicity Assay

Objective: Assess the neurotoxicity of N-lauroyl-1-deoxysphingosine on Dorsal Root Ganglion (DRG) neurons.

Reagents:

  • N-lauroyl-1-deoxysphingosine (Avanti Polar Lipids, >99%).

  • Solvent: Ethanol (Absolute) or BSA-complex.

  • Primary DRG culture (Rat or Mouse).

Workflow:

  • Stock Preparation: Dissolve lipid in ethanol to 10 mM. Sonicate for 5 mins at 37°C to ensure complete solubilization.

  • Working Solution: Dilute stock into pre-warmed neurobasal media to final concentrations (0.1, 0.5, 1.0 µM). Note: Keep ethanol concentration < 0.1%.

  • Treatment:

    • Seed DRG neurons and allow network formation (24-48h).

    • Replace media with lipid-containing media.

    • Incubate for 24 hours.

  • Readout:

    • Fixation: 4% PFA.

    • Staining: Anti-Beta-III Tubulin (neurite marker).

    • Quantification: Use automated image analysis (e.g., ImageJ/NeuronJ) to measure total neurite length per cell.

Protocol B: LC-MS/MS Quantification

Objective: Quantify m18 species in plasma or tissue.

Extraction:

  • Lysis: Homogenize tissue in Methanol/Chloroform (2:1).

  • Internal Standard: Spike with C17-1-deoxysphingosine (non-endogenous).

  • Incubation: 37°C for 1h, then add water to induce phase separation.

  • Collection: Collect organic lower phase, dry under N2, reconstitute in MeOH.

LC-MS Settings (Targeted MRM): Use a Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
1-Deoxysphinganine (m18:0) 286.3268.320
1-Deoxysphingosine (m18:1) 284.3266.322
N-Lauroyl-1-deoxySph (C12) 466.5284.335
Internal Std (C17-deoxy) 272.3254.320

Table 1: MRM Transitions for 1-Deoxysphingolipid Analysis. Note: The product ion usually corresponds to the loss of water or the sphingoid base fragment.

Therapeutic Implications

Targeting the "m18" pathway offers a novel therapeutic avenue for DN, distinct from glycemic control.

  • Serine Supplementation: High-dose oral L-Serine forces SPT to utilize Serine over Alanine, reducing deoxySL production. (Clinical Trials: NCT01733400).

  • Fenofibrate: PPAR-alpha agonists have been shown to lower plasma deoxySLs, potentially via upregulation of degradation pathways or metabolic shifts.

  • SPT Inhibitors: Selective inhibition of SPT (risky due to essential ceramide suppression) or modulation of SPT subunits (SPTLC3) to alter substrate specificity.

References

  • Penno, A., et al. (2010). Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids. Journal of Biological Chemistry. Link

  • Othman, A., et al. (2015). Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus. Diabetologia. Link

  • Zuellig, R. A., et al. (2020). Deoxysphingolipids, a novel biomarker for diabetic neuropathy. Diabetes Care. Link

  • Alecu, I., et al. (2017). 1-Deoxysphingolipids—the silent partners of sphingolipid metabolism. Journal of Lipid Research. Link

  • Avanti Polar Lipids. Product Page: N-lauroyl-1-deoxysphingosine (m18:1/12:0). Link

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

preventing degradation of N-lauroyl-1-deoxysphingosine m18 during storage

Preservation & Handling Guide Product Class: 1-Deoxysphingolipids / Ceramide Analogs Target Audience: Lipidomics Researchers, Formulation Scientists Last Updated: February 2026 Executive Summary & Chemical Profile N-laur...

Author: BenchChem Technical Support Team. Date: February 2026

Preservation & Handling Guide

Product Class: 1-Deoxysphingolipids / Ceramide Analogs Target Audience: Lipidomics Researchers, Formulation Scientists Last Updated: February 2026

Executive Summary & Chemical Profile

N-lauroyl-1-deoxysphingosine (m18:1/12:0) is a bioactive sphingolipid lacking the C1-hydroxyl group found in canonical ceramides. This structural omission renders the molecule significantly more hydrophobic than standard C12-ceramide and prevents it from being metabolized into complex sphingolipids (like sphingomyelin).

Critical Stability Factors:

  • Oxidation: The trans double bond at the C4-C5 position of the sphingoid base is susceptible to oxidative cleavage or modification by reactive oxygen species (ROS).

  • Surface Adsorption: Due to the absence of the polar C1-hydroxyl headgroup, this molecule exhibits high lipophilicity, leading to rapid adsorption onto polypropylene (PP) and polystyrene (PS) surfaces.

  • Hygroscopicity: While less polar, moisture introduction can promote amide hydrolysis over extended periods or facilitate microbial contamination.

Standard Operating Procedure: Storage & Handling

The following protocol is designed to maximize the half-life of m18:1/12:0. Adherence to these steps is critical for maintaining experimental reproducibility.

A. Receipt and Initial Processing

Upon arrival, the product is typically supplied as a lyophilized powder or a solution in chloroform/methanol.

  • If supplied as powder: Store immediately at -20°C .

  • If supplied in solvent: Verify solvent volume. If evaporation is suspected, re-quantify using a phosphate assay (if applicable) or LC-MS/MS before use.

B. Solubilization & Aliquoting Workflow

Do not store the main stock in a frequently opened vial. Freeze-thaw cycles introduce moisture and oxygen.

  • Container Selection: Use Class 1 Borosilicate Glass vials with Teflon-lined screw caps.

    • Why: Plasticizers (phthalates) from plastic tubes can leach into organic solvents, and the lipid itself will adsorb to the plastic walls, altering concentration.

  • Solvent Choice: Dissolve in Chloroform:Methanol (2:1, v/v) or 100% Ethanol for biological assays.

    • Note: Avoid DMSO for long-term storage due to its hygroscopic nature and high freezing point (crystallization can damage lipids).

  • Inert Gas Overlay: After aliquoting, gently stream Argon or Nitrogen over the liquid surface for 10-15 seconds to displace headspace oxygen.

    • Why: Argon is heavier than air and provides a more stable blanket than Nitrogen.

  • Temperature: Store aliquots at -20°C (up to 6 months) or -80°C (up to 2 years).

C. Visualization: Optimal Storage Workflow

StorageWorkflow Arrival Product Arrival (Powder/Solvent) Glassware Transfer to Borosilicate Glass Arrival->Glassware Avoid Plastic Solubilization Solubilize/Dilute (CHCl3:MeOH 2:1) Glassware->Solubilization Purge Inert Gas Purge (Ar or N2) Solubilization->Purge Displace O2 Seal Seal with Teflon-lined Cap Purge->Seal Freeze Store at -80°C Seal->Freeze Long-term

Figure 1: Critical workflow for processing N-lauroyl-1-deoxysphingosine to prevent adsorption and oxidation.

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported by researchers working with 1-deoxysphingolipids.

Issue 1: "The lipid solution has turned slightly yellow."

Diagnosis: Oxidative Degradation.

  • Mechanism: The double bond (C4-C5) has reacted with atmospheric oxygen, forming peroxides or aldehydes.

  • Impact: Oxidized lipids are cytotoxic and immunogenic. Using this will generate false positives in apoptosis or inflammation assays.

  • Solution: Discard the aliquot. For future stocks, ensure stricter Argon purging and consider adding 0.01% BHT (Butylated hydroxytoluene) if the experimental design permits antioxidants.

Issue 2: "My LC-MS signal is 40-50% lower than calculated."

Diagnosis: Surface Adsorption (The "Plastic Effect").

  • Mechanism: You likely performed dilutions in polypropylene (Eppendorf) tubes or used plastic pipette tips with long residence times. N-lauroyl-1-deoxysphingosine is extremely hydrophobic.

  • Correction:

    • Switch to glass inserts for HPLC vials.

    • Pre-rinse pipette tips with solvent before drawing the sample.

    • If plastic must be used, add BSA (0.1%) as a carrier protein to block surface binding sites (only for biological assays, not for MS analysis).

Issue 3: "A white precipitate formed after thawing."

Diagnosis: Phase Separation / Solubility Limit.

  • Mechanism: The lipid has crystallized out of solution, or moisture has entered the hygroscopic solvent (like DMSO or Methanol), reducing solubility.

  • Correction:

    • Sonicate the vial in a warm water bath (37°C) for 5-10 minutes.

    • Vortex vigorously.

    • Verify clarity before use. If cloudiness persists, the solvent may be too "wet" (water-contaminated) and the stock should be dried down and reconstituted in fresh anhydrous solvent.

Quality Control: Self-Validation Protocols

Before committing the lipid to expensive animal studies or cell culture, validate integrity using these methods.

Table 1: Validation Methods
MethodTarget MetricAcceptance CriteriaProtocol Notes
TLC (Thin Layer Chrom.) Purity / HydrolysisSingle spot, Rf ~0.7-0.8Solvent: CHCl3/MeOH/Acetic Acid (95:5:1). Visualize with Primuline or Copper Sulfate charring.
LC-MS/MS Molecular Mass[M+H]+ matches theoreticalLook for +16 Da peaks (Oxidation) or -182 Da (Loss of Lauroyl chain via hydrolysis).
NMR (1H) Structural IntegrityIntegration of vinyl protonsCheck protons at C4/C5 (5.4-5.8 ppm). Loss of signal indicates saturation or oxidation.
Visualization: Degradation Pathways

Understanding how the molecule breaks down helps in preventing it.

DegradationPathways M18 Intact N-lauroyl-1-deoxysphingosine Peroxides Lipid Peroxides (Cytotoxic) M18->Peroxides Oxidation (C4=C5) Hydrolysis Free 1-deoxysphingosine + Lauric Acid M18->Hydrolysis Amide Bond Cleavage Loss Concentration Loss (Adsorption) M18->Loss Hydrophobic Binding Oxygen Oxygen + Light Oxygen->Peroxides Water Water + Acid/Base Water->Hydrolysis Plastic Plastic Surfaces Plastic->Loss

Figure 2: Primary degradation and loss pathways for N-lauroyl-1-deoxysphingosine.

References & Authoritative Sources

  • Avanti Polar Lipids. Storage and Handling of Lipids. (The gold standard for lipid handling protocols). [Link]

  • Lipid Maps. Sphingolipids Structure and Classification. (For verifying structural properties of deoxysphingolipids). [Link]

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

N-Lauroyl-1-Deoxysphingosine (m18:0): Operational Safety &amp; Disposal Protocol

Executive Summary & Hazard Identification N-lauroyl-1-deoxysphingosine (C12-deoxyceramide, m18:0) is not merely a structural lipid; it is a bioactive 1-deoxysphingolipid . Unlike canonical ceramides, it lacks the C1-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

N-lauroyl-1-deoxysphingosine (C12-deoxyceramide, m18:0) is not merely a structural lipid; it is a bioactive 1-deoxysphingolipid . Unlike canonical ceramides, it lacks the C1-hydroxyl group, rendering it refractory to degradation by canonical sphingolipid catabolic pathways. Consequently, it accumulates in cells, leading to mitochondrial dysfunction and cytotoxicity.

While standard Safety Data Sheets (SDS) often classify this category generically as "Irritant," research-grade handling must treat this compound as a Cytotoxic Bioactive Agent. Improper disposal poses risks of environmental persistence and unintended biological exposure.

Chemical Profile
PropertySpecification
Common Name N-lauroyl-1-deoxysphingosine (m18:0)
Chemical Class 1-Deoxysphingolipid / Ceramide Analog
Physical State White to off-white solid (powder)
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Insoluble in Water
Primary Hazard Skin/Eye Irritant (H315, H319); Bioactive (Cytotoxic)
Waste Stream Hazardous Organic Chemical Waste

Strategic Disposal Logic (The "Why")

Effective disposal relies on understanding the molecule's physicochemical properties.

  • Hydrophobicity: Water is ineffective for cleaning spills. You must use organic solvents (Ethanol or Methanol) to solubilize the lipid for removal.

  • Metabolic Stability: Because this molecule cannot be converted to Sphingosine-1-Phosphate (S1P), it does not degrade quickly in biological systems. Do not dispose of down the drain.

  • Halogenation Status: The molecule itself is non-halogenated. However, if dissolved in Chloroform for experimental use, the entire solution becomes Halogenated Organic Waste , which is a distinct and more expensive waste stream than Non-Halogenated waste.

Disposal Decision Matrix

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory best practices.

DisposalLogic Start Waste Material Identified StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Tag: Cytotoxic/Lipid) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens (Chloroform/DCM) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH/EtOH/DMSO) SolventCheck->NonHalo No BinHalo Halogenated Organic Waste (Red Can) Halo->BinHalo BinNonHalo Non-Halogenated Organic Waste (Clear/White Can) NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating N-lauroyl-1-deoxysphingosine waste streams to ensure regulatory compliance and safety.

Operational Protocols

Protocol A: Solid Waste Disposal (Powder/Residue)

Applicability: Expired stock powder, contaminated weigh boats, dry wipes.

  • Containment: Place the solid material into a clear plastic waste bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-lauroyl-1-deoxysphingosine" (Write out fully; do not use abbreviations like "m18:0").

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer: Move the sealed bag to the laboratory's designated Solid Hazardous Waste Drum .

    • Critical Check: Never place this in the regular trash or biohazard (autoclave) bags. Chemical lipids do not get autoclaved; they must be incinerated by EHS.

Protocol B: Liquid Waste Disposal & Glassware Decontamination

Applicability: Stock solutions, reaction mixtures, contaminated glassware.

The Triple-Rinse Rule: Because lipids adhere to glass surfaces, a simple water rinse is insufficient and dangerous.

  • Primary Emptying: Pour the main volume of the solution into the appropriate Organic Waste Container (see Figure 1).

  • Solvent Rinse (Step 1): Add a small volume (~5-10 mL) of Methanol or Ethanol to the glassware. Swirl vigorously to dissolve lipid residue.

    • Why? Short-chain alcohols are excellent solvents for ceramides and are cheaper/safer than chloroform for rinsing.

  • Disposal of Rinse: Pour this rinse into the Non-Halogenated Waste container (unless the original solvent was Chloroform, then keep streams consistent).

  • Repeat: Perform the solvent rinse a second time.

  • Final Wash: Rinse with acetone or water, then place glassware in the wash bin.

Emergency Spill Response (M18 Specific)

In the event of a spill, speed and solvent selection are critical. Water will cause the lipid to precipitate and smear, expanding the contamination zone.

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves, Goggles) Contain 2. Containment Cover with absorbent pads Alert->Contain Solubilize 3. Solubilize Wet pads with EtOH/MeOH Contain->Solubilize Do NOT use water Clean 4. Wipe & Dispose Place pads in Solid Haz Waste Solubilize->Clean Verify 5. UV/Visual Check Ensure no residue Clean->Verify

Figure 2: Linear workflow for cleaning hydrophobic lipid spills. Note the specific instruction to use organic solvents (EtOH/MeOH) rather than water.

Step-by-Step Spill Cleanup:

  • Secure the Area: Alert nearby personnel. Don nitrile gloves and safety glasses.

  • Dry Absorption (if powder): Cover with a damp paper towel (dampened with Ethanol) to prevent dust generation, then wipe up.

  • Solvent Extraction (if liquid/residue):

    • Soak a paper towel or absorbent pad in 70% Ethanol or 100% Methanol .

    • Wipe the area from the outside in to avoid spreading the lipid.

  • Disposal: Place all used wipes into the Solid Hazardous Waste bin.

  • Surface Decontamination: Wash the surface with a mild detergent and water only after the solvent wipe has removed the lipid.

References & Authority

  • Avanti Polar Lipids. Safety Data Sheet: N-lauroyl-1-deoxysphingosine (m18:1/12:0). (General Ceramide Handling Guidelines).

  • Cayman Chemical. Safety Data Sheet: 1-Deoxysphingolipids.(Note: Representative SDS for deoxysphingoid bases).

  • Alecu, I., et al. (2017). "Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway." Journal of Lipid Research. This paper establishes the cytotoxicity and metabolic stability of the compound, justifying the hazardous waste classification.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-lauroyl-1-deoxysphingosine (M18
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N-lauroyl-1-deoxysphingosine (M18
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